molecular formula C21H19ClFN3O2 B287007 4-chloro-N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

4-chloro-N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B287007
M. Wt: 399.8 g/mol
InChI Key: GJVDYZWGXOPWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of pyrazole carboxamides. It is commonly referred to as "BAY 11-7082" and has been extensively studied for its potential applications in scientific research.

Mechanism of Action

BAY 11-7082 acts as an inhibitor of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκB proteins. IκB proteins bind to NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes. Inhibition of the IKK complex by BAY 11-7082 prevents the phosphorylation and degradation of IκB proteins, leading to the inhibition of NF-κB activity.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiotherapy. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. In addition, BAY 11-7082 has been shown to have immunomodulatory effects, enhancing the activity of immune cells such as T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of BAY 11-7082 is its specificity for the IKK complex and NF-κB pathway. This allows for the selective inhibition of NF-κB activity without affecting other signaling pathways. BAY 11-7082 is also relatively stable and can be easily synthesized in large quantities. However, one limitation of BAY 11-7082 is its potential for off-target effects. It has been shown to inhibit other kinases and enzymes, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of BAY 11-7082. One area of research is the development of more specific and potent inhibitors of the IKK complex and NF-κB pathway. Another area of research is the investigation of the role of NF-κB in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Additionally, the potential use of BAY 11-7082 in combination with other therapies, such as chemotherapy and radiotherapy, should be explored. Finally, the development of BAY 11-7082 analogs with improved pharmacokinetic properties and reduced off-target effects may lead to the development of new therapeutic agents.

Synthesis Methods

The synthesis of BAY 11-7082 involves the reaction of 4-chloro-3-propyl-1H-pyrazole-5-carboxylic acid with 4-fluorobenzoyl chloride and subsequent treatment with methylamine. The reaction is carried out under controlled conditions, and the product is purified through column chromatography. The yield of the synthesis process is typically around 60%.

Scientific Research Applications

BAY 11-7082 has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in regulating the immune response, inflammation, and cell survival. Inhibition of NF-κB activity has been linked to the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Properties

Molecular Formula

C21H19ClFN3O2

Molecular Weight

399.8 g/mol

IUPAC Name

4-chloro-N-[4-(4-fluorobenzoyl)phenyl]-2-methyl-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C21H19ClFN3O2/c1-3-4-17-18(22)19(26(2)25-17)21(28)24-16-11-7-14(8-12-16)20(27)13-5-9-15(23)10-6-13/h5-12H,3-4H2,1-2H3,(H,24,28)

InChI Key

GJVDYZWGXOPWTF-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F)C

Canonical SMILES

CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F)C

Origin of Product

United States

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